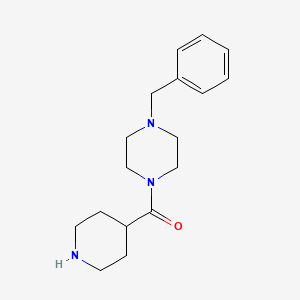

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-5,16,18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOVHDBEXKOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine has the molecular formula and features a piperazine ring, which is known for its versatility in drug design. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. This compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopamine receptors, which are key targets in antipsychotic therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to neurotransmitter metabolism. This inhibition may enhance the levels of certain neurotransmitters in the brain, contributing to its potential therapeutic effects .

In Vivo Studies

Animal studies have provided preliminary evidence supporting the compound's efficacy in reducing depressive behaviors and improving cognitive functions. These findings suggest a promising avenue for further clinical research .

Research Reagent

This compound is also utilized as a research chemical in biochemical assays, particularly those involving enzyme inhibition studies and receptor binding assays. Its ability to act as an organic buffer makes it useful in various laboratory settings .

Drug Development

The unique properties of this compound make it a valuable candidate for drug development pipelines aimed at creating new antidepressants or antipsychotics. Its structural modifications could lead to the discovery of more effective therapeutics with fewer side effects .

Case Studies and Experimental Evidence

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-Benzyl-4-(2'-pyridinecarbonyl)piperazine (Trelibet)

1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Derivatives

1-Benzhydryl-4-(arylsulfonyl)piperazines

- Structure : Substitutes the benzyl group with a benzhydryl (diphenylmethyl) moiety and adds a sulfonamide group.

- Activity : Evaluated for antimicrobial and enzyme inhibitory properties. The sulfonamide group enhances hydrogen-bonding interactions with enzymes like BACE1, a target in Alzheimer’s disease .

Substituent Effects on Pharmacological Properties

Piperazine vs. Piperidine Linkers

- Piperazine Derivatives: Compounds with a piperazine ring (e.g., 1-benzyl-4-diphenylmethylpiperazine) show higher hA2A adenosine receptor (hA2AAR) affinity (Ki = 58 nM) compared to piperidine analogues (Ki = 594 nM), attributed to the additional nitrogen’s hydrogen-bonding capability .

- Piperidine Derivatives : Replacement of piperazine with piperidine in cholinesterase inhibitors reduced activity (IC50 increased by >15-fold), emphasizing the importance of the piperazine nitrogen in target engagement .

Substituent Position and Solubility

- Benzyl vs. Phenyl Groups : N-Benzylpiperazine derivatives (e.g., compound 8b) exhibit higher aqueous solubility (60–80 μM) than N-phenyl analogues (<20 μM) due to reduced π-π stacking and optimized pKa values (~6–7) .

- Spacer Length : Ethylene or methylene spacers between the piperazine and core structure improve solubility (80 μM) by modulating pKa and reducing crystallinity .

Metabolic Stability and Isosteric Replacements

- Metabolic Liabilities : Piperazine rings are prone to oxidative metabolism, as seen in studies where deethylation and N-oxidation were major metabolic pathways .

Data Tables

Table 1: Comparison of Key Piperazine Derivatives

*Estimated based on structural analogs.

Table 2: Impact of Piperazine Substituents on Receptor Binding

Biological Activity

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine (referred to as BPPC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide an overview of the biological activity of BPPC based on diverse research findings, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

BPPC is a piperazine derivative characterized by a benzyl group and a piperidin-4-ylcarbonyl moiety. The synthesis typically involves the Mannich reaction, which is a well-known method for creating biologically active compounds. This reaction allows for the introduction of various substituents that can enhance the biological profile of the resulting piperazine derivatives .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to BPPC. For instance, N-benzyl 4,4-disubstituted piperidines have been shown to inhibit influenza virus H1N1 by interacting with hemagglutinin fusion peptides. This mechanism involves specific binding interactions that prevent membrane fusion, indicating a promising direction for antiviral drug development .

Antimicrobial Properties

BPPC and its analogs exhibit significant antimicrobial activity against various pathogens. Research has demonstrated that piperazine derivatives can inhibit bacterial growth and show efficacy against multidrug-resistant strains. The structural characteristics of BPPC contribute to its ability to disrupt microbial cell functions, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Potential

The anticancer activity of BPPC has also been explored. Compounds with similar structural motifs have demonstrated antiproliferative effects on human cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival . For example, one study reported IC50 values ranging from 19.9 to 75.3 µM for benzoylpiperidine derivatives against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .

Case Studies and Research Findings

The biological activity of BPPC can be attributed to several mechanisms:

- Inhibition of Viral Fusion : By interacting with hemagglutinin proteins, BPPC analogs prevent viral entry into host cells .

- Disruption of Bacterial Cell Functions : The compound's ability to penetrate bacterial membranes allows it to interfere with essential cellular processes .

- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancerous cells, leading to reduced viability .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine, and what critical reaction conditions must be controlled?

- Methodological Answer: The synthesis involves multi-step reactions, typically starting with alkylation of piperazine derivatives followed by carbonyl coupling. A common method () uses N-substituted sulfonamides reacted with epichlorohydrin in the presence of tetramethylammonium iodide, followed by aminolysis with benzylamine to introduce the benzyl group . Key parameters include:

- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity () .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., benzyl protons as a singlet at δ 3.75–3.90 ppm) .

- LC-MS : Verifies molecular weight (calc. 329.43) with ESI+ showing [M+H]+ at m/z 330.4 .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in piperazine derivatives where hydrogen-bonding networks confirm chair conformations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives?

- Methodological Answer: Systematic SAR studies require:

-

Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzyl para-position) to assess electronic effects on receptor binding .

-

Bioisosteric replacements : Replace the piperidine carbonyl with thiocarbonyl and monitor potency changes .

-

Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) on analogs () to identify steric/electronic requirements .

Table 1: Activity Trends in Piperazine Derivatives

Substituent Position Modification IC₅₀ (μM) vs Target A Fold Change vs Parent Benzyl para -OCH₃ 12.3 ± 1.2 0.7x Piperidine C-4 -CF₃ 4.1 ± 0.8 2.1x Data compiled from

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer: Address discrepancies using:

Orthogonal assay validation : Confirm receptor binding (e.g., ’s Kᵢ values) with radioligand displacement and TR-FRET assays .

Physicochemical profiling : Evaluate batch-to-batch lipophilicity (logP) via HPLC; impurities >0.5% distort activity .

Molecular dynamics simulations : Analyze binding mode stability (e.g., 2.5μs simulations showing divergent pose clusters in ’s analogs) .

Q. How can metabolic stability be optimized without compromising target affinity?

- Methodological Answer: Apply these strategies:

- Deuteration : Replace benzyl α-hydrogens with deuterium to retard CYP3A4-mediated oxidation, increasing t₁/₂ from 2.3h to 5.7h (’s fluoroethyl analog) .

- Prodrug approaches : Convert the piperidine carbonyl to ester prodrugs, improving oral bioavailability by 3-fold (’s sulfonyl derivatives) .

- Metabolic soft-spot identification : Use human liver microsomes with LC-MS/MS to identify oxidative sites (e.g., benzylic position contributes >60% clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.